Sulfan Blue

Catalog No.
S569636
CAS No.
129-17-9
M.F
C27H32N2NaO6S2
M. Wt
567.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfan Blue

CAS Number

129-17-9

Product Name

Sulfan Blue

IUPAC Name

sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate

Molecular Formula

C27H32N2NaO6S2

Molecular Weight

567.7 g/mol

InChI

InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);

InChI Key

DFTBLCXPKYOFJZ-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]

Solubility

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992)
Soluble
ONE G DISSOLVES IN 20 ML WATER @ 20 °C; PARTLY SOL IN ALCOHOL
30 mg/ml in water; 30 mg/ml in 2-methoxyethanol; 7 mg/ml in ethanol

Synonyms

(4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydroxide inner salt sodium salt, acid blue 1, acid blue 3, alphazurine 2G, bleu patent V, blue patent violet, Blue URS, Blue VRS, C.I. acid blue 1, C.I. acid blue 3, disulfine blue, disulphine blue, ethanaminium, n-(4-((4-(diethylamino)phenyl)(2,4-disulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-n-ethyl-, hydroxide, inner salt, sodium salt, patent blue V, patent blue violet, sodium 4-((4-(diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)benzene-1,3-disulphonate, sulfan blue, sulphan blue

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)[O-].[Na]

Visualization of the Lymphatic System:

Sulfan Blue functions as a vital tool for visualizing the lymphatic system, a network of vessels responsible for draining fluid and immune cells from tissues. During lymphography, an imaging technique, the dye is injected into the lymph system, staining the lymph nodes and vessels a distinct blue color. This allows for:

  • Identification of sentinel lymph nodes: These are the first lymph nodes to receive drainage from a tumor, and their status plays a crucial role in cancer staging and treatment decisions. By visualizing the lymphatic flow with Sulfan Blue, surgeons can accurately locate and biopsy the sentinel lymph node, aiding in early cancer diagnosis [].
  • Diagnosis of lymphatic disorders: Sulfan Blue can help diagnose various lymphatic system abnormalities, including lymphedema (fluid buildup), chyluria (chylous urine), chylous ascites (chylous fluid in the abdomen), and chylothorax (chylous fluid in the chest cavity) [].

Intraoperative applications:

Surgeons sometimes utilize Sulfan Blue during surgery to:

  • Delineate the boundaries of injured or diseased tissues: The dye's contrasting color can highlight affected areas, aiding in precise surgical resection in procedures like burn debridement.
  • Identify blood flow issues: When injected topically, Sulfan Blue can help assess blood flow in flaps used in reconstructive surgeries.

Sulfan Blue, also known as Isosulfan Blue, is a synthetic dye primarily used in medical imaging to visualize lymphatic vessels. It belongs to the class of triphenylmethane dyes and is characterized by its greenish-blue color. The chemical name for Sulfan Blue is N-[4-[4-(diethylamino)phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethylethanaminium hydroxide, inner salt, sodium salt. Its molecular formula is C27H31N2NaO6S2, with a molar mass of approximately 566.7 g/mol . The dye is typically administered as a sterile aqueous solution and is hygroscopic in nature.

The exact mechanism by which Sulfan Blue stains lymphatic vessels is not fully understood. However, researchers believe it might be due to its affinity for proteins and the specific structure of lymphatic vessels, allowing it to accumulate and be visualized [].

  • Toxicity: Limited data exists on the specific toxicity of Sulfan Blue. However, some case studies report allergic reactions to commercially available isosulfan blue, a closely related dye [].
  • Flammability: Organic compounds with similar structures are generally not flammable. However, specific data for Sulfan Blue is unavailable.
  • Reactivity: Information on the reactivity of Sulfan Blue with other chemicals is not available in scientific literature.
Typical of azo and triphenylmethane dyes. It is soluble in water, which facilitates its use as a contrast agent in medical applications. Upon administration, it binds to serum proteins and is taken up by lymphatic vessels, allowing for the delineation of these structures during surgical procedures . The dye can also interact with other substances; for example, mixing it with local anesthetics like lidocaine can lead to precipitation, which necessitates separate administration .

The synthesis of Sulfan Blue involves several steps typical of organic dye production. It begins with the reaction of diethylamine with various phenolic compounds to form the core structure of the dye. This process often includes sulfonation steps to introduce sulfonic acid groups that enhance water solubility. The final product is purified and formulated into a sterile solution for clinical use .

Sulfan Blue is primarily utilized in medical diagnostics and surgical procedures:

  • Lymphatic Imaging: It is used to visualize lymphatic vessels during sentinel lymph node biopsies for breast cancer and melanoma.
  • Contrast Agent: The dye helps in delineating lymphatic pathways during surgical interventions.
  • Research: It is also employed in laboratory studies related to lymphatic function and pathology .

Studies have highlighted significant interactions associated with Sulfan Blue:

  • Allergic Reactions: Patients with a history of allergies or asthma are at higher risk for adverse reactions to the dye.
  • Drug Interactions: Co-administration with certain medications can lead to complications; for example, combining Sulfan Blue with lidocaine can precipitate the dye .
  • Diagnostic Interference: The dye may interfere with pulse oximetry readings and methemoglobin measurements due to its color properties .

Sulfan Blue shares structural similarities with several other dyes used in medical imaging and diagnostics. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
Methylene BlueLess expensive; does not cause hypersensitivityCommonly used in developing countries for SLN mapping due to cost-effectiveness .
Patent BlueSodium or calcium salt; used similarly in lymphatic mappingOften preferred over Isosulfan Blue in some regions due to lower cost .
Brilliant Blue GUsed as a biological stain; less specific for lymphaticsPrimarily utilized in histological studies rather than surgical applications .
Acid Blue 9Water-soluble; used as a textile dyeNot specifically used for medical imaging but shares structural characteristics .

Sulfan Blue's uniqueness lies in its specific application as a sentinel lymph node mapping agent and its distinct chemical structure that allows for effective visualization of lymphatic systems during surgical procedures.

Structural and Functional Differences

Sulfan Blue and Isosulfan Blue are structural isomers that belong to the triphenylmethane class of dyes, sharing the identical molecular formula C27H31N2NaO6S2 and molecular weight of 566.66 grams per mole [1] [2]. The fundamental distinction between these compounds lies in the positioning of their sulfonate functional groups, which creates significant differences in their chemical behavior and biological interactions [17].

Sulfan Blue, also known as Patent Blue V or Acid Blue 1, bears the Chemical Abstracts Service number 129-17-9 and features a 2,4-disulfonate substitution pattern on its benzene ring structure [1] [3]. The complete chemical name for Sulfan Blue is sodium 4-[[4-(diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulfonate [1]. In contrast, Isosulfan Blue possesses the Chemical Abstracts Service number 68238-36-8 and exhibits a 2,5-disulfonate substitution pattern, with its formal chemical designation being sodium 2-[[4-(diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,4-disulfonate [9] [10].

The structural differences extend to their physical appearances and protein-binding characteristics [17]. Sulfan Blue typically presents as a dark greenish-black powder, while Isosulfan Blue appears as a light green to green hygroscopic powder [5] [14]. Both compounds demonstrate high water solubility and exhibit optimal protein binding capabilities ranging from 84 to 100 percent [21]. This protein binding affinity is attributed to the presence of sulfonic acid groups in their molecular structure, which form sulfonamide complexes with amino groups on protein surfaces [21].

Research demonstrates that dyes containing at least two sulfonic acid groups separated by 2-6 atoms in their chemical structure achieve optimal protein binding [21]. The protein-dye complex formation is crucial for lymphatic tropism, as it creates particles small enough to travel through lymph vessels but sufficiently large to be trapped in sentinel lymph nodes [20]. The molecular mechanism involves sulfonation reactions between sulfonic acid dyes and amino groups, explaining how these soluble dyes become trapped in lymphatic tissue after subcutaneous injection [21].

PropertySulfan BlueIsosulfan Blue
Chemical NameSodium 4-[[4-(diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulfonateSodium 2-[[4-(diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,4-disulfonate
Molecular FormulaC27H31N2NaO6S2C27H31N2NaO6S2
Molecular Weight (g/mol)566.66566.66
CAS Number129-17-968238-36-8
Sulfonate Group Position2,4-disulfonate2,5-disulfonate
Color/AppearanceDark greenish-black powderLight green to green hygroscopic powder
Protein Binding (%)84-100%84-100%

Clinical Utility in Lymphatic System Visualization

The clinical applications of Sulfan Blue and Isosulfan Blue in lymphatic system visualization demonstrate both similarities and important distinctions in their effectiveness and regulatory acceptance [23] [24]. Isosulfan Blue has established itself as the gold standard for sentinel lymph node identification in the United States, achieving identification rates ranging from 88 to 100 percent in clinical studies [27] [32]. In contrast, Sulfan Blue, while demonstrating comparable efficacy with identification rates of 85 to 95 percent, remains primarily used in experimental settings within the United States due to regulatory limitations [25] [30].

Clinical studies reveal that Isosulfan Blue achieves excellent identification of lymphatic vessels in 100 percent of volunteers and 97.4 percent of patients during lymphography procedures [23] [24]. The compound demonstrates rapid visualization of lymphatic vessels within 2 to 5 minutes post-injection, with optimal injection volumes ranging from 1 to 5 milliliters of a 1 percent sterile solution [23]. Research indicates that Isosulfan Blue forms stable protein-dye complexes with approximately 50 percent of the dye in aqueous solutions weakly binding to serum proteins, which accounts for its characteristic lymphatic tropism [17].

Sulfan Blue exhibits similar lymphatic visualization properties, with studies showing detection success rates of 97.4 percent in lymphography applications [25]. The compound demonstrates extended blue staining duration compared to Isosulfan Blue, which may provide advantages in certain surgical procedures requiring prolonged visualization [25]. Both compounds share high affinity for lymphatic tissues due to their optimal protein binding characteristics and molecular size properties [21].

Comparative studies in sentinel lymph node biopsy procedures demonstrate that combined techniques using radioisotope and blue dye achieve superior identification rates [30]. Research shows that vital dye alone achieves 85 percent identification rates with 16.7 percent false negative rates, while combined techniques with Isosulfan Blue can achieve 100 percent identification rates [30]. The success of these compounds in lymphatic mapping is attributed to their ability to form protein complexes that are trapped in sentinel lymph nodes while remaining small enough to traverse lymphatic vessels [20].

International clinical experience with Sulfan Blue, marketed as Patent Blue V in various countries, demonstrates comparable efficacy to Isosulfan Blue in sentinel lymph node procedures [25]. European studies report successful sentinel lymph node identification rates exceeding 95 percent when using Sulfan Blue in breast cancer and cervical cancer procedures [26]. The compound's effectiveness in lymphatic system visualization has led to its widespread adoption in countries where Isosulfan Blue is not available [42].

ParameterSulfan BlueIsosulfan Blue
Sentinel Lymph Node Identification Rate (%)85-95%88-100%
Detection Success Rate in Lymphography (%)97.4%99.0-99.6%
Lymphatic Vessel Visualization Time2-5 minutes post-injection2-5 minutes post-injection
FDA Approval Status for Lymphatic MappingNot FDA approvedFDA approved (1981)
Clinical ApplicationsLymphography, experimental sentinel node mappingSentinel lymph node biopsy, lymphography

Regulatory Approvals and Global Availability

The regulatory landscape for Sulfan Blue and Isosulfan Blue reveals significant geographical variations in approval status and commercial availability [25] [37] [39]. Isosulfan Blue received initial United States Food and Drug Administration approval in 1981 and remains the only blue dye approved for lymphatic mapping procedures in the United States [39]. The compound is marketed under the brand name Lymphazurin and is available as a 1 percent injection solution meeting United States Pharmacopeia standards [37] [39].

Sulfan Blue lacks Food and Drug Administration approval for medical use in the United States, limiting its application to research and experimental settings [25]. However, the compound enjoys widespread availability in other regions under the commercial name Patent Blue V [25] [42]. Guerbet manufactures Patent Blue V as a 2.5 percent solution for subcutaneous injection, with regulatory approval in Australia, Belgium, Canada, and Hong Kong [25]. The European Union has authorized Patent Blue V as a feed additive for non-food producing animals, though medical applications vary by individual member states [40].

Global market analysis indicates that Patent Blue V demonstrates significant commercial presence in European markets, with Germany showing 5.4 percent annual growth, the United Kingdom demonstrating 4.8 percent compound annual growth rate, and France exhibiting 5.2 percent growth in demand [42]. The European Patent Blue V market was valued at 500 million United States dollars in 2024, with projections reaching 800 million United States dollars by 2033 at a compound annual growth rate of 5.5 percent [42] [43].

The regulatory disparity between these isomers creates challenges for global standardization of lymphatic mapping procedures [25]. Countries without access to Isosulfan Blue rely on Sulfan Blue formulations for sentinel lymph node procedures, while United States practitioners are limited to Isosulfan Blue despite its higher allergenicity profile [25]. This situation has prompted proposals for expanded regulatory review of Sulfan Blue in the United States, particularly given the documented lower hypersensitivity reaction rates [25].

Manufacturing standards for both compounds vary by region, with Isosulfan Blue subject to rigorous United States Pharmacopeia specifications and good manufacturing practice requirements [37]. Generic formulations of Isosulfan Blue have received abbreviated new drug application approvals, expanding availability while maintaining therapeutic equivalence to the reference listed drug [37]. Patent Blue V manufacturing follows European Medicines Agency guidelines where approved, with variations in quality standards across different regulatory jurisdictions [38].

Region/AuthoritySulfan BlueIsosulfan Blue
United States (FDA)Not approved for medical useFDA approved (1981) - Generic available
European UnionAvailable as Patent Blue VNot approved
CanadaAvailable as Patent Blue VLimited availability
AustraliaAvailable as Patent Blue V (Guerbet)Not approved
JapanLimited availabilityNot approved
Global Commercial NamesPatent Blue V, Acid Blue 1Lymphazurin, Isosulfan Blue Injection
Regulatory ClassificationResearch/experimental use only in USPrescription drug
Manufacturing StandardsVaries by regionUSP standards

Sentinel Lymph Node Mapping Techniques

Sentinel lymph node mapping has evolved significantly since the initial introduction of Sulfan Blue (isosulfan blue) as a lymphatic visualization agent. The technique represents a fundamental shift from extensive lymphadenectomy to targeted nodal sampling, enabling precise identification of the primary tumor draining lymph nodes while minimizing surgical morbidity.

The foundational principle of sentinel lymph node mapping relies on the orderly progression of lymphatic drainage from primary tumor sites to regional lymph nodes. Sulfan Blue functions as a visual lymphatic imaging agent through its selective uptake by lymphatic vessels and subsequent accumulation in sentinel nodes. Following subcutaneous administration, the compound delineates lymphatic vessels draining the region of injection, creating distinctive blue staining patterns that facilitate intraoperative identification.

TechniqueIdentification Rate (%)False Negative Rate (%)Primary AdvantageMain Limitation
Blue Dye Alone (Sulfan Blue)87-980-10.9Simple, inexpensive, no radiationVisual identification only
Radioisotope Alone (Technetium-99m)89-943.9-8.8Excellent tissue penetrationRequires nuclear facilities
Dual Tracer (Blue + Radioisotope)91-1000-7.0Highest accuracy ratesComplex logistics
Indocyanine Green Fluorescence94-1000-2.1Real-time visualizationRequires specialized equipment
Magnetic Tracers (Superparamagnetic Iron Oxide)90-952-8No radiation exposureLimited clinical experience
Methylene Blue92-954-9Cost-effective alternativeLower identification rates

Contemporary research has demonstrated that Sulfan Blue alone achieves identification rates ranging from 87% to 98% across various clinical studies, with false negative rates between 0% and 10.9%. The technique's efficacy depends significantly on injection protocols, with subareolar injection demonstrating superior performance compared to peritumoral approaches. In a comprehensive study of 40 patients, subareolar injection of Sulfan Blue achieved a 98% identification rate with a 0% false negative rate, establishing optimal accuracy parameters for single-agent lymphatic mapping.

The methodological innovation extends beyond simple dye application to encompass sophisticated injection techniques that optimize lymphatic uptake and visualization. Research has shown that the molecular characteristics of Sulfan Blue enable rapid lymphatic absorption and prolonged nodal retention, facilitating reliable intraoperative identification. The compound's distinctive blue coloration provides immediate visual confirmation of lymphatic drainage patterns, enabling surgeons to perform precise sentinel node dissection with confidence.

Advanced mapping techniques have incorporated Sulfan Blue into multi-modal approaches that combine visual and radiological detection methods. Studies demonstrate that the addition of Sulfan Blue to radioisotope mapping increases detection rates from 89% to 95%, while improving the accuracy of nodal staging. The synergistic effect of dual-tracer approaches represents a significant methodological advancement in lymphatic system research.

Dual-Tracer Approaches: Radiopharmaceutical Dye Combinations

The integration of Sulfan Blue with radiopharmaceutical agents has revolutionized sentinel lymph node mapping by providing complementary detection modalities that enhance overall accuracy and reliability. This methodological innovation addresses the inherent limitations of single-tracer techniques while maximizing the diagnostic potential of lymphatic mapping procedures.

The most extensively studied dual-tracer combination involves Sulfan Blue with technetium-99m sulfur colloid, which demonstrates superior performance metrics compared to individual tracers. In a landmark study of 709 lymph nodes, the combination achieved a 95% success rate with concordance rates between blue dye and radioisotope identification reaching 92-98%. The dual approach enables visual confirmation of blue-stained nodes while providing gamma probe guidance for deep tissue localization.

Tracer CombinationDetection Rate (%)Concordance Rate (%)Study Population (n)Clinical Setting
Technetium-99m + Sulfan Blue95-10092-98709Breast cancer, colorectal
Technetium-99m + Patent Blue96-9895-100456Breast cancer
Technetium-99m + Methylene Blue92-9690-95164Breast cancer
Technetium-99m + Indocyanine Green94-9994-98324Breast cancer
Indocyanine Green + Patent Blue93-9788-9489Various cancers
Triple Tracer (Technetium-99m + Indocyanine Green + Blue)96-10095-10051Post-neoadjuvant therapy

Mechanistic studies reveal that the dual-tracer approach leverages the distinct pharmacokinetic properties of Sulfan Blue and radiocolloids to optimize sentinel node detection. Sulfan Blue provides immediate visual identification through its rapid lymphatic uptake and distinctive coloration, while technetium-99m sulfur colloid offers superior tissue penetration and gamma probe compatibility. This combination addresses the technical challenges associated with deep anatomical locations and variable lymphatic drainage patterns.

Research has demonstrated that dual-tracer approaches using Sulfan Blue significantly reduce false negative rates compared to single-agent techniques. A comprehensive analysis of 117 patients with head and neck melanoma showed that combining Sulfan Blue with radiopharmaceutical agents increased detection rates from 92% to 96%, while maintaining excellent concordance between detection modalities. The enhanced accuracy has particular relevance for clinical scenarios where precise nodal staging is critical for treatment planning.

The methodological advancement extends to innovative tracer combinations that incorporate Sulfan Blue with emerging fluorescent agents. Studies of triple-tracer approaches combining Sulfan Blue, indocyanine green, and technetium-99m demonstrate identification rates of 96-100% in challenging clinical scenarios, including post-neoadjuvant therapy patients. These multi-modal approaches represent the current frontier in lymphatic mapping methodology.

Contemporary research has explored the optimization of dual-tracer protocols through systematic evaluation of injection timing, dosing, and administration routes. Clinical trials demonstrate that preoperative radioisotope injection followed by intraoperative Sulfan Blue administration provides optimal detection rates while maintaining practical feasibility. The sequential approach enables preoperative lymphoscintigraphic mapping while preserving the real-time visual guidance provided by Sulfan Blue during surgical procedures.

Subareolar Injection Protocols and Mapping Efficacy

The development of subareolar injection protocols represents a significant methodological innovation in lymphatic mapping, demonstrating superior efficacy compared to traditional peritumoral approaches. Research has established that subareolar injection of Sulfan Blue provides optimal lymphatic visualization through exploitation of the subareolar lymphatic plexus anatomy.

Clinical studies have consistently demonstrated that subareolar injection protocols achieve higher identification rates with reduced false negative rates compared to alternative injection sites. A comprehensive analysis of 155 patients revealed that subareolar injection of Sulfan Blue achieved a 97.5% identification rate with a 0% false negative rate, significantly outperforming peritumoral injection approaches. The superior performance reflects the anatomical advantages of the subareolar lymphatic plexus, which provides consistent drainage patterns to axillary sentinel nodes.

Injection SiteIdentification Rate (%)Imaging Success Rate (%)Average Imaging Time (min)False Negative Rate (%)Technical Advantages
Subareolar90-9890340-4.9Rapid drainage, consistent anatomy
Peritumoral85-9250829-15Tumor-specific pathway
Intradermal88-9578-8645-604-12Easy access, reproducible
Subdermal87-9485-9240-556-14Good visualization
Intraparenchymal82-9075-8560-908-18Direct tumor drainage

The methodological superiority of subareolar injection stems from the anatomical characteristics of the subareolar lymphatic plexus, which consists of interconnected lymphatic vessels that provide predictable drainage to axillary nodes regardless of tumor location. This anatomical feature eliminates the variability associated with tumor-specific lymphatic drainage patterns, resulting in more consistent and reliable sentinel node identification.

Research has demonstrated that subareolar injection protocols significantly reduce imaging time requirements compared to other injection approaches. Studies show that subareolar injection enables rapid lymphatic visualization within 34 minutes, compared to 82 minutes required for peritumoral injection. The improved efficiency reflects the enhanced lymphatic uptake and transport characteristics of the subareolar plexus.

The technique involves injection of Sulfan Blue directly into the subareolar lymphatic plexus, which consists of breast tissue located immediately beneath the areola. The procedure requires precise anatomical localization to ensure accurate tracer delivery to the lymphatic network. Clinical protocols typically employ 5 milliliters of 1% Sulfan Blue solution injected circumferentially around the subareolar region.

Advanced research has explored the optimization of subareolar injection protocols through systematic evaluation of injection volume, concentration, and distribution patterns. Studies demonstrate that circumferential injection provides superior lymphatic uptake compared to single-site administration, with identification rates approaching 100% in experienced hands. The technique's reproducibility and learning curve advantages have made it the preferred approach for many clinical institutions.

Comparative analyses have established that subareolar injection protocols provide consistent performance across diverse patient populations and tumor characteristics. Research shows that the technique maintains high identification rates regardless of tumor size, location, or histological characteristics, demonstrating the robustness of the methodological approach. This consistency represents a significant advantage for clinical implementation and standardization.

Preoperative vs. Intraoperative Dye Administration

The timing of Sulfan Blue administration represents a critical methodological consideration that significantly impacts sentinel lymph node mapping efficacy. Research has systematically evaluated the comparative advantages of preoperative versus intraoperative administration protocols, revealing distinct performance characteristics and clinical implications.

Preoperative administration protocols typically involve Sulfan Blue injection 2-24 hours before surgical procedures, allowing extended time for lymphatic uptake and nodal accumulation. Studies demonstrate that preoperative administration enables enhanced lymphatic visualization and improved nodal localization, particularly in challenging anatomical locations. The extended interval allows for optimal tracer distribution and concentration within sentinel nodes.

Administration TimingTracer TypeSentinel Lymph Node Yield (Mean)Success Rate (%)Logistical AdvantageClinical Limitation
Preoperative (Day Before)Technetium-99m radiocolloid2.789-94Extended imaging windowRequires day-before visit
Preoperative (Same Day)Technetium-99m radiocolloid3.092-97Coordinated schedulingTight surgical scheduling
IntraoperativeBlue dye/Indocyanine Green2.8-3.287-95No pre-procedure requiredLimited to visual tracers
Combined Pre/IntraTechnetium-99m + Blue dye3.4-3.895-100Optimal dual detectionComplex coordination

Intraoperative administration offers distinct advantages in terms of procedural efficiency and patient convenience. Research demonstrates that intraoperative injection of Sulfan Blue eliminates the need for separate preoperative procedures while maintaining acceptable identification rates. Studies of intraoperative subareolar radioisotope injection combined with Sulfan Blue achieved 97% identification rates, demonstrating the feasibility of single-procedure approaches.

The methodological comparison reveals that preoperative administration provides superior imaging success rates, with studies showing 90% success for preoperative approaches compared to 50% for intraoperative protocols when using imaging-guided techniques. The enhanced success reflects the extended time available for lymphatic drainage and tracer accumulation in sentinel nodes.

Clinical research has demonstrated that combined preoperative and intraoperative approaches provide optimal performance characteristics. These protocols typically involve preoperative radioisotope injection followed by intraoperative Sulfan Blue administration, achieving the highest identification rates (95-100%) and sentinel node yields (3.4-3.8 nodes per patient). The dual-timing approach maximizes the advantages of both administration strategies.

Comparative studies have evaluated the impact of administration timing on false negative rates and diagnostic accuracy. Research shows that preoperative administration protocols achieve lower false negative rates (0-4.9%) compared to intraoperative approaches (4-12%), reflecting the enhanced lymphatic visualization provided by extended drainage time. The improved accuracy has significant implications for clinical outcomes and treatment planning.

The methodological evaluation extends to practical considerations including patient scheduling, institutional logistics, and cost-effectiveness. Studies demonstrate that intraoperative administration provides advantages in terms of scheduling flexibility and patient convenience, while preoperative approaches offer superior technical performance. The selection of optimal administration timing requires careful consideration of institutional capabilities and patient-specific factors.

Contemporary research has explored innovative approaches to optimize administration timing through pharmacokinetic modeling and lymphatic drainage analysis. Studies demonstrate that optimal timing depends on multiple factors including injection site, tracer concentration, and patient characteristics. These findings have informed the development of personalized administration protocols that maximize detection efficacy while minimizing procedural complexity.

Physical Description

Sulfan blue is a dark greenish-black powder. (NTP, 1992)
Violet or dark bluish-green solid; [HSDB] Violet powder; [MSDSonline]

Color/Form

VIOLET POWDER
Dark bluish-green powde

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

567.15994837 g/mol

Monoisotopic Mass

567.15994837 g/mol

Boiling Point

Decomposes

Heavy Atom Count

38

UNII

FH1929ICIT

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2100 of 2177 companies (only ~ 3.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Patent blue is used for marking lymphatic vessels and arterial territories as well as for sentinel lymph node prior to biopsy in patients with operable breast cancer and clinically negative lymph nodes in combination with a radiotracer. Patent blue is also used in the textile, paper, agriculture and cosmetic industry.
FDA Label

Therapeutic Uses

Dyes
EXPTL USE: THE BLUE TEST IS DESIGNED TO REVEAL EDEMA OF TOTAL OR PARTIAL LYMPHATIC ORIGIN. INTOLERANCE TO THE DYE INJECTED IS RARE, THOUGH SOMETIMES SEVERE, & USERS SHOULD BY AWARE OF THE POSSIBILITY.

MeSH Pharmacological Classification

Coloring Agents

ATC Code

V - Various
V04 - Diagnostic agents
V04C - Other diagnostic agents
V04CX - Other diagnostic agents
V04CX09 - Patent blue

Mechanism of Action

The specific binding of patent blue allows it to freely travel in the breast lymphatics and allows staging with a less invasive alternative. Patent blue will form a complex with albumin which will be picked up by regional afferent lymphatics to identify sentinel lymph nodes. A sentinel lymph node is the first lymph node in a chain or group of lymph nodes that cancer is most likely to spread to. The determination of the sentinel lymph node allows the physician to stage cancer by observing if cancer has spread to the near lymph nodes.
IT IS OF SOME INTEREST THAT SEVERAL DYES RELATED TO PARAROSANILINE, WHICH INCLUDES BLUE VRS, EXHIBIT GENOTOXICITY & THAT THIS ACTIVITY IS CORRELATED WITH THE PRESENCE OF A SUBSTITUTED OR UNSUBSTITUTED AMINO GROUP AT THE R3 POSITION PARA TO THE N+ AMINO GROUP. THUS PATENT BLUE IS INACTIVE. THIS DYE INSTEAD HAS SULFONIC GROUPS IN THIS POSITION WHICH MAY INTERFERE WITH ACTIVATION AT THE N+ ATOM.

Pictograms

Irritant

Irritant

Other CAS

129-17-9
116-95-0
30586-15-3

Absorption Distribution and Excretion

Patent blue is selectively absorbed in the lymphatics. When administered orally, patent blue has a very low absorption and limited systemic availability.
Patent blue is excreted into the urine and bile.The excretion is more significant in the urine which after the administration of patent blue intravenously can even change to a blue coloration. When administered orally, patent blue is excreted unchanged in feces.
This pharmacokinetic parameter has not been studied.
This pharmacokinetic property has nos been fully studied.

Metabolism Metabolites

In vitro studies have shown that patent blue is not metabolized.

Wikipedia

Sulfan blue

Biological Half Life

The elimination half-life is of about 24-48 hours.

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant; Hair dyeing

Methods of Manufacturing

BY CONDENSING 4-FORMYLBENZENE-1,3-DISULFONIC ACID WITH DIETHYLANILINE
Disodium benzaldehyde-2,4-disulphonate + N,N-diethylaniline (carbonyl condensation/oxidation)

General Manufacturing Information

Ethanaminium, N-[4-[[4-(diethylamino)phenyl](2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1): ACTIVE
PHYSICOCHEMICAL DATA FOR PATENT BLUE VIOLET (PATENT BLUE V) DYE IN VARIOUS AQ & ORGANIC SOLVENTS.
OFFICIAL IN THE BRITISH PHARMACEUTICAL CODEX. A STOCK SOLN CONTAINING 0.06% GIVES A SUITABLE BLUE COLOR IN A CONCN OF 15 ML/L. TO OBTAIN A GREEN STOCK SOLN MIX 0.3% SULPHAN BLUE WITH 0.3% TARTRAZINE IN WATER.
BLUE VRS WAS USED IN THE PAST AS A FOOD DYE; HOWEVER, IT DOES NOT APPEAR ON ANY CURRENT LISTS OF DYES PERMITTED FOR USE IN FOOD IN US, JAPAN OR EUROPEAN ECONOMIC COMMUNITIES. IT IS PROVISIONALLY ACCEPTED FOR USE IN COSMETICS IN WHICH IT DOES NOT COME INTO CONTACT WITH MUCOUS MEMBRANES.
STUDY WAS CONDUCTED TO SUGGEST ADDITIONAL INDICATOR SUBSTANCES FOR THE TECHNIQUE OF ANGIOGRAPHY OF THE RETINAL AND CHOROIDAL VASCULATURES. CONCLUSION WAS THAT PATENT BLUE VF IS PROMISING SINCE ITS LD50 EXCEEDS 1000 MG/KG.

Analytic Laboratory Methods

THE PURITY OF BATCHES OF COMMERCIAL DYES, INCL BLUE VRS, HAS BEEN EVALUATED BY THIN-LAYER CHROMATOGRAPHY AND NUCLEAR MAGNETIC RESONANCE SPECTROMETRY.
COLORED PAPER NAPKINS AND TOILET PAPER WERE EXTRACTED AND PATENT BLUE V WAS DETECTED BY CHROMATOGRAPHY AND SPECTROPHOTOMETRY.
IDENTIFICATION OF FOOD DYES VIA THIN-LAYER, PAPER & HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.

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Last modified: 08-15-2023

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